5-bromo-N-cyclobutylpyridin-2-amine
Overview
Description
“5-bromo-N-cyclobutylpyridin-2-amine” is a chemical compound with the CAS Number: 1289058-28-1 . It has a molecular weight of 227.1 and its IUPAC name is 5-bromo-N-cyclobutyl-2-pyridinamine . The compound is stored at temperatures between 28°C .
Molecular Structure Analysis
The Inchi Code for “this compound” is 1S/C9H11BrN2/c10-7-4-5-9 (11-6-7)12-8-2-1-3-8/h4-6,8H,1-3H2, (H,11,12)
. This code provides a standardized way to encode the compound’s molecular structure and is universally recognized in chemical informatics software.
Physical and Chemical Properties Analysis
It’s stored at temperatures between 28°C . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.
Scientific Research Applications
Catalysis and Synthesis
5-bromo-N-cyclobutylpyridin-2-amine is a compound that finds its application predominantly in the field of organic synthesis, particularly in catalysis and the synthesis of complex molecules. For instance, the amination of aryl halides using copper catalysis presents an efficient pathway to transform bromopyridines into aminopyridines, showcasing the compound's relevance in synthesizing nitrogen-containing heterocycles, which are common structures in many pharmaceuticals and organic materials (Lang et al., 2001). Similarly, palladium-catalyzed selective amination of polyhalopyridines further exemplifies the role of such compounds in creating chemically and biologically significant molecules with high yield and chemoselectivity (Ji et al., 2003).
Large-Scale Synthesis and Safety
The preparation of 5-bromo-2-nitropyridine from the corresponding amine via hydrogen peroxide oxidation highlights the application of this compound in large-scale chemical synthesis. This process underlines the importance of developing reproducible, safe protocols for chemical transformations, ensuring consistency in production (Agosti et al., 2017).
Ligand Synthesis for Metal Binding
Compounds like this compound serve as building blocks in the synthesis of polybipyridine ligands, which have applications in forming complexes with metals. These complexes are of interest due to their potential in catalysis, material science, and as therapeutic agents. The synthetic routes developed for such ligands highlight the versatility of bromopyridines in constructing molecules with specific binding properties to metal ions (Ziessel & Lehn, 1990).
Novel Derivatives and Biological Activities
The synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions demonstrates the pivotal role of this compound in medicinal chemistry. These derivatives, through comprehensive Density Functional Theory (DFT) studies, showcase their potential as candidates for biological applications, including as chiral dopants for liquid crystals and in biofilm inhibition activities (Ahmad et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
5-bromo-N-cyclobutylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-7-4-5-9(11-6-7)12-8-2-1-3-8/h4-6,8H,1-3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUXJJCGKFSSCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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